molecular formula C10H7FN2O2 B1487928 6-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1462858-80-5

6-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1487928
CAS No.: 1462858-80-5
M. Wt: 206.17 g/mol
InChI Key: NLHLNQIUTXAYPG-UHFFFAOYSA-N
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Description

6-(2-Fluorophenyl)pyrimidine-2,4(1H,3H)-dione is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to a pyrimidinedione core

Scientific Research Applications

Chemistry: In chemistry, 6-(2-Fluorophenyl)pyrimidine-2,4(1H,3H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interactions with biological targets can provide insights into various biochemical processes.

Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic properties. These derivatives may have applications in the treatment of diseases such as cancer and infectious diseases.

Industry: The compound is also used in the development of new materials and chemicals for industrial applications. Its versatility and reactivity make it a valuable component in the synthesis of various products.

Biochemical Analysis

Biochemical Properties

6-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, affecting their activity and function. For instance, this compound has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The interaction between this compound and CDK2 involves binding to the active site of the enzyme, thereby preventing its interaction with its natural substrates . Additionally, this compound can interact with other proteins involved in DNA replication and repair, further highlighting its potential as a therapeutic agent .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound can induce cell cycle arrest and apoptosis by inhibiting CDK2 activity . This leads to a decrease in cell proliferation and an increase in programmed cell death, making it a potential candidate for cancer therapy . Furthermore, this compound can affect the expression of genes involved in cell cycle regulation and apoptosis, further influencing cellular behavior .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The binding of this compound to CDK2, for instance, results in the inhibition of the enzyme’s activity, leading to cell cycle arrest . Additionally, this compound can modulate the activity of other enzymes involved in DNA replication and repair, further contributing to its therapeutic potential . Changes in gene expression induced by this compound can also play a significant role in its molecular mechanism of action .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been shown to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation . In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, with sustained inhibition of cell proliferation and induction of apoptosis over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit cell proliferation and induce apoptosis without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs . Threshold effects have also been noted, where a certain minimum dose is required to achieve the desired therapeutic effects . These findings highlight the importance of optimizing the dosage of this compound for its potential use in clinical settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter its biological activity . Additionally, this compound can affect metabolic flux and metabolite levels, influencing cellular metabolism . The interactions of this compound with metabolic enzymes and cofactors further underscore its potential as a therapeutic agent .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can localize to various cellular compartments, including the nucleus and cytoplasm . The distribution of this compound within tissues can also influence its therapeutic effects, with preferential accumulation in certain tissues potentially enhancing its efficacy .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and nuclear proteins to exert its effects on gene expression and DNA replication . The subcellular localization of this compound can also influence its interactions with other biomolecules, further modulating its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Fluorophenyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:

  • Condensation Reaction: The starting materials, such as 2-fluorobenzaldehyde and guanidine, undergo a condensation reaction to form an intermediate.

  • Cyclization: The intermediate is then subjected to cyclization under acidic conditions to form the pyrimidinedione core.

  • Purification: The final product is purified through recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 6-(2-Fluorophenyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Comparison with Similar Compounds

  • 6-(2-Chlorophenyl)pyrimidine-2,4(1H,3H)-dione: Similar to the fluorinated compound but with a chlorine substituent instead of fluorine.

  • 6-(2-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione: Contains a methoxy group instead of a fluorine atom.

  • 6-(2-Hydroxyphenyl)pyrimidine-2,4(1H,3H)-dione: Features a hydroxyl group in place of fluorine.

Uniqueness: 6-(2-Fluorophenyl)pyrimidine-2,4(1H,3H)-dione stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, methoxy, and hydroxy counterparts.

Properties

IUPAC Name

6-(2-fluorophenyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-7-4-2-1-3-6(7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHLNQIUTXAYPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)NC(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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